molecular formula C8H5ClFNO4S B12947003 6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride

6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride

Cat. No.: B12947003
M. Wt: 265.65 g/mol
InChI Key: ZKYOCZRKGJQOTL-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is a chemical compound that belongs to the class of benzo[d]oxazole derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to the benzo[d]oxazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the benzo[d]oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonylation: The sulfonyl chloride group can be introduced using chlorosulfonic acid or sulfuryl chloride.

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.

    Coupling reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Coupling reagents: Palladium catalysts, copper catalysts

Major Products Formed

    Sulfonamide derivatives: Formed by reaction with amines

    Sulfonate derivatives: Formed by reaction with alcohols

    Sulfonothioate derivatives: Formed by reaction with thiols

Scientific Research Applications

6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modulation of biological pathways. The fluorine atom and methyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Methyl 3,4-dihydro-6-methyl-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylate
  • Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate

Uniqueness

6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives

Properties

Molecular Formula

C8H5ClFNO4S

Molecular Weight

265.65 g/mol

IUPAC Name

6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-sulfonyl chloride

InChI

InChI=1S/C8H5ClFNO4S/c1-11-7-5(15-8(11)12)2-4(10)3-6(7)16(9,13)14/h2-3H,1H3

InChI Key

ZKYOCZRKGJQOTL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2S(=O)(=O)Cl)F)OC1=O

Origin of Product

United States

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